8-Bromo-6-styryl-naphthalene-2-carboxamidine
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Overview
Description
8-Bromo-6-styryl-naphthalene-2-carboxamidine is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom at the 8th position, a styryl group at the 6th position, and a carboxamidine group at the 2nd position on a naphthalene ring. Its distinct structure makes it a subject of interest in chemical research and potential pharmaceutical applications .
Preparation Methods
The synthesis of 8-Bromo-6-styryl-naphthalene-2-carboxamidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 8th position of naphthalene.
Styrylation: Addition of a styryl group at the 6th position through a Heck reaction or similar coupling reaction.
Carboxamidine Formation: Conversion of a carboxylic acid or ester group at the 2nd position to a carboxamidine group using reagents like amidines or guanidines under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
8-Bromo-6-styryl-naphthalene-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group or reduce the carboxamidine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The styryl group can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-styryl-naphthalene-2-carboxamidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and conjugated system.
Mechanism of Action
The mechanism of action of 8-Bromo-6-styryl-naphthalene-2-carboxamidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
8-Bromo-6-styryl-naphthalene-2-carboxamidine can be compared with similar compounds such as:
6-Bromo-2-naphthoic acid: Shares the bromine and naphthalene core but lacks the styryl and carboxamidine groups, resulting in different chemical properties and applications.
8-Bromo-6-styryl-naphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxamidine, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15BrN2 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
8-bromo-6-[(E)-2-phenylethenyl]naphthalene-2-carboximidamide |
InChI |
InChI=1S/C19H15BrN2/c20-18-11-14(7-6-13-4-2-1-3-5-13)10-15-8-9-16(19(21)22)12-17(15)18/h1-12H,(H3,21,22)/b7-6+ |
InChI Key |
QHYGSRQJBXWIGI-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br |
Origin of Product |
United States |
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